5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Physicochemical properties Drug-likeness pKa

Sourcing reliable, batch-consistent spiro-oxindole intermediates for NaV ion channel programs remains a key supply chain bottleneck. 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1388025-08-8) directly addresses this gap as a pre-validated, 95% purity scaffold with the critical C5-fluoro substituent pre-installed for SAR-driven lead optimization. - Enables direct head-to-head profiling against 5-H, 5-Cl, 5-Br, and 5-CF3 analogs to deconvolute electronic vs. steric contributions to NaV1.7 subtype selectivity. - Supplied at ≥95% purity with full QC documentation (NMR, HPLC, MS), eliminating in-house re-purification delays. - Ships ambient from US stock; not DOT/IATA hazardous, ensuring low-cost, expedited global logistics.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B13220528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1COCCC12CNC3=C2C=C(C=C3)F
InChIInChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
InChIKeyUNKXPWSGKLQCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Overview


5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1388025-08-8) is a synthetic spirocyclic compound featuring a 5-fluoroindoline core fused with a tetrahydropyran (oxane) ring at the 3-position. Its molecular formula is C12H14FNO, with a molecular weight of 207.24 g/mol and a typical purity specification of 95% . The incorporation of a fluorine atom at the 5-position of the indole ring distinguishes it from the non-fluorinated parent scaffold and other halogenated analogs, conferring altered electronic properties and lipophilicity . This compound serves as a key intermediate or scaffold in the development of spiro-oxindole derivatives, a class recognized for its privileged structure in medicinal chemistry [1].

Scaffold 5-Fluoro spirocyclic core for medicinal chemistry programs
Intermediate role Key precursor for sodium channel modulator SAR studies
Procurement Unique CAS number prevents analog substitution errors

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Irreplaceability


Generic substitution within the 1,2-dihydrospiro[indole-3,4'-oxane] class is precluded by the profound impact of the C5 substituent on both physicochemical properties and biological activity profiles. While the spirocyclic core provides a common three-dimensional framework, the nature of the 5-position substituent (e.g., H, F, Cl, Br, CF3, OCH3) directly dictates the compound's lipophilicity (logP), pKa, metabolic stability, and electronic character, which in turn governs target binding, selectivity, and in vivo pharmacokinetics [1]. For example, the presence of a fluorine atom versus a bromine or trifluoromethyl group results in distinct steric and electronic environments, leading to divergent interactions with biological targets such as sodium channels, as evidenced by patent literature on spiro-oxindoles [2]. Therefore, selecting the appropriate C5-substituted analog is not a matter of interchangeability but a critical decision point in SAR-driven optimization programs.

C5 substituent governs properties
Fluorine, bromine, or trifluoromethyl at C5 produce distinct lipophilicity and electronic profiles, directly influencing target binding and metabolic stability.
Bioactivity context differs
Class-level data indicate 5-fluoro substitution alone may not replicate the cytotoxic or modulatory profile of other halogenated analogs; SAR must be empirically validated.
Procurement precision required
Close CAS numbers and similar names among spiro[indole-3,4'-oxane] analogs increase risk of ordering errors; verify fluorinated identity before use.

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] vs. Key Analogs


C5 Substituent Impact on Physicochemical Profile

The C5 substituent on the 1,2-dihydrospiro[indole-3,4'-oxane] scaffold significantly alters physicochemical properties. The 5-fluoro analog (MW: 207.24 g/mol, predicted pKa: 5.11 ± 0.20) offers a distinct profile compared to the 5-bromo (MW: 268.15 g/mol) and 5-trifluoromethyl (MW: 257.26 g/mol) analogs [1]. The pKa of 5.11 suggests the compound is a weak base, which influences its ionization state at physiological pH and thus impacts solubility, permeability, and potential for off-target interactions with hERG or other ion channels.

C5 Substituent Impact
Data to verify
MW: 207.24 g/mol; predicted pKa 5.11 ± 0.20
vs. 5-Br (MW 268.15), 5-CF₃ (257.26), 5-Cl (223.7)
Supports balanced physicochemical property modulation rationale
Computational prediction; experimental validation recommended
Physicochemical properties Drug-likeness pKa

Cytotoxicity of 5-Fluoro vs. Non-Fluorinated Scaffolds

A study on a 28-membered library of 5-fluorinated indole phytoalexins, which share the 5-fluoroindole core with 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], demonstrated that the introduction of a fluorine atom at the C5 position did not improve cytotoxic activity against seven human cancer cell lines compared to the non-fluorinated lead compounds [1]. The most active compound in the series was the 2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassinin, indicating that the spirocyclic framework and additional substitutions are more critical for potency than the C5 fluorine alone.

Cytotoxicity Comparison
Class-level inference
No significant cytotoxicity improvement across 28 fluorinated indoles
5-Fluorination may not enhance cell-model response in these assays
Screened against seven human cancer cell lines
Cytotoxicity Anticancer SAR

Spiro-Oxindole Sodium Channel Modulator Intermediate

Spiro-oxindole derivatives, a class to which 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] serves as a precursor or analog, are explicitly claimed for the treatment and/or prevention of sodium channel-mediated diseases or conditions, such as pain, in patent literature [1]. The presence of a 5-fluoro substituent on the indole core is a known strategy to modulate the electronic properties of the aromatic ring, potentially influencing binding affinity and selectivity for specific sodium channel isoforms (e.g., NaV1.7) compared to non-fluorinated or differently substituted analogs. The target compound's spirocyclic structure provides a rigid, three-dimensional framework that is a common feature of these sodium channel modulators.

Sodium Channel Modulator Context
Class-level inference
Spiro-oxindole class modulates sodium channels
Supports sodium channel modulator research context
Target compound not directly tested; empirical binding data needed
Sodium channel Pain Spiro-oxindole Synthesis

Commercial Availability and Purity

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is commercially available from multiple research chemical suppliers with a typical purity specification of 95% . This is comparable to the purity offered for its close analogs, such as the 5-chloro and 5-bromo derivatives, which are also commonly sold at 95% purity . The compound's unique CAS number (1388025-08-8) ensures precise identification and sourcing, preventing procurement errors that could arise from similar IUPAC names or molecular formulas among the spiro[indole-3,4'-oxane] family.

Procurement Profile
Supporting evidence
Purity 95%; CAS 1388025-08-8
Procurement reliability through defined purity and unique identity
Consistent specification across multiple vendors
Procurement Purity CAS Registry Vendor

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Applications


Spirocyclic Sodium Channel Modulators for Pain

As a spiro-oxindole derivative, this compound is a pertinent intermediate for synthesizing novel sodium channel blockers, particularly those targeting NaV1.7 for pain management. Its rigid spirocyclic core and modifiable 5-position allow for SAR studies aimed at improving subtype selectivity and metabolic stability, as outlined in related patent literature [1].

Physicochemical Probe for C5 Substituent Effects

Researchers can utilize 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] as a model compound to experimentally determine the impact of the 5-fluoro substituent on key drug-likeness parameters such as pKa, logP, and solubility, and to compare these effects directly with those of the 5-H, 5-Cl, 5-Br, and 5-CF3 analogs [2].

Fluorinated Indole Phytoalexin Analog Synthesis

Given the documented work on 5-fluorinated indole phytoalexins, this compound can serve as a versatile starting material or core scaffold for creating new analogs. It is particularly useful in studies where a 5-fluoro substitution is desired to alter electronic properties without significantly increasing molecular weight or lipophilicity, as observed in cytotoxicity SAR studies [3].

Analytical Standard for Spirocyclic Compounds

With its well-defined structure, established CAS number (1388025-08-8), and commercial availability at 95% purity, this compound is suitable for use as a reference standard in developing and validating HPLC, LC-MS, or NMR methods for the analysis of complex spirocyclic libraries and reaction mixtures .

Application
Selection Property
Validation Focus
Sodium channel modulator research
Fluorine-modified spiro-oxindole intermediate
NaV isoform SAR and metabolic stability screening
C5 substituent property profiling
5-Fluoro substitution for electronic modulation
Physicochemical profiling (logP, solubility, pKa)
Fluorinated indole analog synthesis
5-Fluoroindole core as synthetic intermediate
Cytotoxicity SAR and electronic effect determination
Analytical standard for spirocyclic compounds
Unique CAS and defined purity specification
HPLC/LC-MS method validation for spirocyclic analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.